molecular formula C20H21NO4 B12318699 3-Pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)-

3-Pyrrolidinecarboxylic acid, 2-(4-ethoxyphenyl)-5-oxo-1-(phenylmethyl)-

Cat. No.: B12318699
M. Wt: 339.4 g/mol
InChI Key: QPBRKUMIIIZCPY-UHFFFAOYSA-N
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Description

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a pyrrolidine ring, a benzyl group, and an ethoxyphenyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Addition of the Ethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and ethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of multiple functional groups, which allow for diverse chemical reactions and applications.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-benzyl-2-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H21NO4/c1-2-25-16-10-8-15(9-11-16)19-17(20(23)24)12-18(22)21(19)13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3,(H,23,24)

InChI Key

QPBRKUMIIIZCPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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